ginsenoside Rk1

Vue d'ensemble

Description

Le Ginsenoside Rk1 est un ginsénoside mineur présent dans le Panax ginseng, une plante utilisée en médecine traditionnelle chinoise depuis des siècles. Ce composé est connu pour ses diverses activités pharmacologiques, notamment ses effets antitumoraux, anti-inflammatoires et antidiabétiques . Le this compound a suscité un intérêt croissant ces dernières années en raison de ses applications thérapeutiques potentielles et de ses propriétés chimiques uniques.

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : Le Ginsenoside Rk1 peut être synthétisé par traitement thermique des ginsénosides présents dans le Panax ginseng. Le procédé consiste à cuire à la vapeur du ginseng blanc dans un récipient hermétiquement fermé à 98 °C pendant 30 heures, suivi d’un séchage et d’une nouvelle cuisson à la vapeur pendant 30 à 45 heures supplémentaires . Cette méthode augmente sélectivement la teneur en ginsénosides Rg3, Rk1 et Rg5.

Méthodes de Production Industrielle : La production industrielle de this compound implique généralement l’extraction des ginsénosides des racines de ginseng, suivie d’une purification par chromatographie liquide haute performance (HPLC). Les ginsénosides extraits sont ensuite soumis à un traitement thermique pour les convertir en this compound .

Analyse Des Réactions Chimiques

Types de Réactions : Le Ginsenoside Rk1 subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution. Ces réactions sont essentielles pour modifier sa structure et améliorer ses propriétés pharmacologiques.

Réactifs et Conditions Communes :

Oxydation : Des oxydants courants tels que le peroxyde d’hydrogène et le permanganate de potassium sont utilisés pour oxyder le this compound.

Réduction : Des réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont utilisés pour réduire le this compound.

Substitution : Les réactions de substitution impliquent souvent des réactifs tels que les halogènes et les agents alkylants.

Principaux Produits Formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés du this compound, qui peuvent présenter des activités pharmacologiques améliorées ou modifiées .

4. Applications de la Recherche Scientifique

Chimie :

- Utilisé comme précurseur pour la synthèse d’autres composés bioactifs.

- Étudié pour ses propriétés chimiques uniques et sa réactivité.

Biologie :

- Enquête sur son rôle dans les processus cellulaires et les voies de signalisation.

- Utilisé dans des études liées à l’apoptose et à la prolifération cellulaire .

Médecine :

- Exhibe des effets antitumoraux en induisant l’apoptose dans les cellules cancéreuses .

- Présente un potentiel dans le traitement du diabète en améliorant la fonction endothéliale et en réduisant le stress oxydatif .

- Démontre des propriétés anti-inflammatoires en inhibant les principales voies de signalisation .

Industrie :

- Utilisation potentielle dans le développement de nouveaux produits pharmaceutiques et agents thérapeutiques.

- Étudié pour son rôle dans l’amélioration de l’efficacité des médicaments existants .

Applications De Recherche Scientifique

Anti-Cancer Properties

Ginsenoside Rk1 has been extensively studied for its anti-cancer effects across various types of malignancies. Research indicates that it exhibits significant inhibitory effects on cell proliferation and promotes apoptosis in several cancer cell lines.

Case Studies:

- Cervical Cancer : A study demonstrated that this compound inhibits the proliferation of HeLa cells by blocking them in the G0/G1 phase and activating apoptotic pathways involving caspase 3 and PARP. The treatment resulted in increased apoptosis rates, indicating its potential as a therapeutic agent against cervical cancer .

- Lung Squamous Cell Carcinoma : this compound was shown to induce apoptosis through calcium signaling pathways, leading to cell cycle arrest at the G1 phase. It effectively inhibited tumor growth in xenograft models with minimal toxicity .

- Breast Cancer : Research involving MDA-MB-231 triple-negative breast cancer cells highlighted that this compound induces cell cycle arrest and apoptosis, showcasing its potential as a treatment for aggressive breast cancers .

The table below summarizes the anti-cancer effects of this compound across different studies:

Neuroprotective Effects

This compound has shown promise in neuroprotection, particularly in conditions such as Alzheimer's disease. Its mechanisms include anti-inflammatory and antioxidant properties that contribute to neuronal survival.

Case Studies:

- Alzheimer's Disease : A recent study indicated that this compound improves cognitive impairments and mitigates pathological changes associated with Alzheimer's disease. It demonstrates superior efficacy compared to traditional treatments like donepezil, suggesting its potential as a multi-target therapeutic agent .

- NMDA Receptor Inhibition : this compound acts as an antagonist at NMDA receptors, which are implicated in excitotoxicity related to neurodegenerative diseases. This action may protect against neuronal death caused by overactivation of these receptors .

Cardiovascular Health

Research has also highlighted the role of this compound in improving endothelial function and reducing oxidative stress, particularly in diabetic models.

Case Studies:

Mécanisme D'action

Le Ginsenoside Rk1 exerce ses effets par le biais de diverses cibles moléculaires et voies:

Induction de l’Apoptose : Le this compound induit l’apoptose dans les cellules cancéreuses en inhibant la voie NF-κB et en déclenchant l’arrêt du cycle cellulaire.

Induction de la Ferroptose : Il induit la ferroptose dans les cellules de carcinome hépatocellulaire en diminuant la capacité antioxydante des cellules et en augmentant les contenus intracellulaires en malondialdéhyde et en ions fer.

Amélioration de la Fonction Endothéliale : Le this compound améliore la fonction endothéliale en activant les récepteurs activés par les proliférateurs de peroxysomes et la phosphorylation de l’oxyde nitrique synthase endothéliale.

Comparaison Avec Des Composés Similaires

Le Ginsenoside Rk1 est unique parmi les ginsénosides en raison de ses activités pharmacologiques spécifiques et de ses propriétés chimiques. Des composés similaires comprennent:

Ginsenoside Rg3 : Connu pour ses effets antitumoraux et anti-inflammatoires.

Ginsenoside Rg5 : Exhibe des activités pharmacologiques similaires mais diffère par sa structure chimique.

Ginsenoside Rd : Un autre ginsénoside mineur possédant des propriétés antidiabétiques et anti-inflammatoires

Ces composés partagent certaines similitudes avec le this compound mais diffèrent par leurs mécanismes d’action spécifiques et leurs applications thérapeutiques.

Activité Biologique

Ginsenoside Rk1 (G-Rk1) is a rare saponin derived from the ginseng plant, particularly through the steaming process of Panax ginseng. This compound has garnered attention for its diverse biological activities, particularly in cancer therapy and cellular protection. This article aims to synthesize findings from various studies to provide a comprehensive overview of the biological activity of G-Rk1.

Overview of this compound

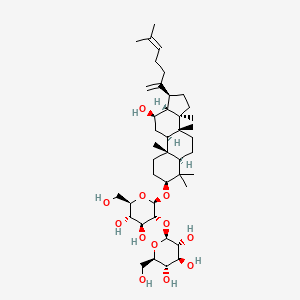

- Chemical Structure : G-Rk1 is a dammarane-type saponin, structurally similar to other ginsenosides but with unique properties due to its specific glycosylation.

- Source : Primarily obtained from steamed ginseng, which enhances its bioavailability compared to other ginsenosides.

1. Anti-Cancer Effects

G-Rk1 has demonstrated significant anti-tumor effects across various cancer types, including liver, lung, cervical, colon, pancreatic, gastric, and breast cancers. The mechanisms through which G-Rk1 exerts these effects include:

- Induction of Apoptosis : G-Rk1 triggers apoptosis in cancer cells by activating caspases and modulating mitochondrial membrane potential. For instance, studies have shown that treatment with G-Rk1 leads to increased levels of cleaved caspase-3 and caspase-9 in liver cancer cells (MHCC-97H) .

- Cell Cycle Arrest : G-Rk1 induces cell cycle arrest at the G0/G1 phase in neuroblastoma cells, inhibiting their proliferation .

- Inhibition of Metastasis : Research indicates that G-Rk1 can inhibit the epithelial-mesenchymal transition (EMT), a critical process in cancer metastasis .

Table 1: Summary of Anti-Cancer Activities of this compound

2. Nephroprotective Effects

G-Rk1 has shown protective effects against nephrotoxicity induced by cisplatin, a common chemotherapeutic agent. In studies involving human embryonic kidney cells (HEK-293), G-Rk1 treatment resulted in:

- Increased Cell Viability : G-Rk1 significantly improved cell viability reduced by cisplatin.

- Oxidative Stress Reduction : Treatment with G-Rk1 decreased reactive oxygen species (ROS) levels and lipid peroxidation products while enhancing glutathione levels .

Table 2: Protective Effects of this compound Against Cisplatin-Induced Nephrotoxicity

| Parameter | Effect of this compound | Reference |

|---|---|---|

| Cell Viability | Increased | |

| ROS Levels | Decreased | |

| Glutathione Levels | Increased | |

| Lipid Peroxidation (MDA) | Decreased |

3. Anti-Inflammatory and Antioxidant Properties

G-Rk1 exhibits anti-inflammatory effects through the modulation of inflammatory cytokines and pathways. It has been noted to enhance cognitive functions and reduce insulin resistance as well .

Case Studies

Several case studies highlight the therapeutic potential of G-Rk1:

- A systematic review identified 28 original studies demonstrating the anti-tumor activity of G-Rk1 across multiple cancer types, emphasizing its role in inhibiting cell viability and inducing apoptosis .

- In vitro studies on neuroblastoma cells revealed that G-Rk1 not only induced apoptosis but also inhibited the metastatic ability of these cells, suggesting potential applications in treating aggressive cancers .

Propriétés

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H70O12/c1-21(2)10-9-11-22(3)23-12-16-42(8)30(23)24(45)18-28-40(6)15-14-29(39(4,5)27(40)13-17-41(28,42)7)53-38-36(34(49)32(47)26(20-44)52-38)54-37-35(50)33(48)31(46)25(19-43)51-37/h10,23-38,43-50H,3,9,11-20H2,1-2,4-8H3/t23-,24-,25-,26-,27+,28-,29+,30+,31-,32-,33+,34+,35-,36-,37+,38+,40+,41-,42-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWDWBAISZWOAHD-MHOSXIPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=C)C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCCC(=C)[C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H70O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

767.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A: Ginsenoside Rk1 (G-Rk1) is a natural compound classified as a saponin. It is a minor ginsenoside found in Panax ginseng, commonly known as ginseng, and is primarily produced during high-temperature processing of the plant, especially in Sun Ginseng (SG). [, , ]

ANone: this compound has been shown to interact with various signaling pathways and cellular targets.

- PI3K/AKT/NF-κB pathway: Studies demonstrate that Rk1 can modulate the PI3K/AKT/NF-κB signaling pathway, influencing processes such as oxidative stress, inflammatory response, and collagen degradation. [] This pathway is crucial in cellular survival, proliferation, and inflammatory responses.

- ERK/c-Myc pathway: Research indicates Rk1 can inhibit the ERK/c-Myc pathway in hepatocellular carcinoma cells, leading to the suppression of glutamine metabolism and ultimately, cell death. [] This pathway is often dysregulated in cancer, contributing to uncontrolled cell growth.

- Nrf2/HO-1 pathway: Evidence suggests that Rk1 can activate the Nrf2/HO-1 pathway, particularly through the SIRT3-mediated pathway, leading to protection against oxidative stress and inflammatory responses in models of Parkinson's disease. [] This pathway plays a crucial role in cellular defense against oxidative damage.

- Calcium signaling: Rk1 has been shown to influence calcium signaling pathways, particularly in lung squamous cell carcinoma cells. It can induce endoplasmic reticulum stress, leading to calcium release and subsequent activation of calcium-dependent apoptotic pathways. []

ANone: this compound exhibits anti-cancer activity through several mechanisms:

- Induction of apoptosis: Rk1 has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, including lung adenocarcinoma [], liver cancer [], neuroblastoma [], and lung squamous cell carcinoma [].

- Inhibition of telomerase activity: In hepatocellular carcinoma cells, Rk1 has been found to inhibit telomerase activity, an enzyme crucial for the unlimited replicative potential of cancer cells. [, ]

- Cell cycle arrest: Rk1 can induce cell cycle arrest, preventing cancer cells from dividing and proliferating. This effect has been observed in lung adenocarcinoma cells arrested at the G1 phase [] and hepatocellular carcinoma cells, also at the G1 phase. []

- Downregulation of PD-L1 expression: Rk1 can downregulate the expression of PD-L1, a protein that helps cancer cells evade the immune system. This effect has been observed in lung adenocarcinoma cells. []

ANone: Research indicates that this compound can improve endothelial function in diabetes:

- Activation of PPARs: Rk1 activates peroxisome proliferator-activated receptors (PPARs), specifically PPAR-α, PPAR-β/δ, and PPAR-γ, which are involved in regulating glucose and lipid metabolism and endothelial function. []

- Increased eNOS phosphorylation: Rk1 enhances the phosphorylation of endothelial nitric oxide synthase (eNOS), an enzyme responsible for producing nitric oxide, a key molecule for vasodilation and healthy blood flow. []

- Suppression of oxidative stress: Rk1 reduces oxidative stress in diabetic blood vessels, which contributes to endothelial dysfunction. []

ANone: this compound shows potential for treating vascular leakage:

- Reduction of vascular permeability: Rk1 inhibits vascular permeability induced by various factors such as VEGF, advanced glycation end products, thrombin, and histamine. []

- Stabilization of tight junctions: Rk1 enhances the stability and proper positioning of tight junction proteins, which are essential for maintaining the integrity of the endothelial barrier and preventing leakage. []

- Actin structure remodeling: Rk1 promotes phosphorylation of myosin light chain and cortactin, proteins involved in regulating the actin cytoskeleton, which is crucial for maintaining endothelial barrier function. []

ANone: Pharmacokinetic studies in rats have revealed insights into the absorption, distribution, metabolism, and excretion (ADME) of this compound:

- Oral bioavailability: Rk1 exhibits low oral bioavailability, ranging from 2.87% to 4.23% in rats. []

- Half-life: It has a moderate half-life, ranging from 3.09 to 3.40 hours in rats. []

- Clearance: Rk1 demonstrates low clearance from the body. []

ANone: this compound has demonstrated potential benefits in various other areas:

- Nephrotoxicity: Rk1 protects against cisplatin-induced kidney damage in human embryonic kidney cells (HEK-293) by reducing oxidative stress and apoptosis. []

- Hepatotoxicity: Rk1 exhibits protective effects against liver damage caused by paracetamol in mice. []

- Neuroprotection: Rk1 shows neuroprotective effects in Parkinson's disease models, reducing motor deficits, protecting dopaminergic neurons, and attenuating oxidative stress and inflammation. []

- Anti-inflammatory activity: Rk1 demonstrates anti-inflammatory effects in LPS-stimulated macrophages, inhibiting the production of inflammatory mediators. []

- Antiviral activity: Rk1 exhibits antiviral activity against influenza A virus by targeting the hemagglutinin protein and blocking viral attachment to host cells. []

ANone: Several analytical techniques are employed for the characterization and quantification of this compound:

- High-performance liquid chromatography (HPLC): HPLC, often coupled with UV detection or mass spectrometry (MS), is widely used to separate and quantify ginsenosides, including Rk1, in complex mixtures. [, , ]

- Ultra-fast liquid chromatography tandem mass spectrometry (UFLC-MS/MS): This technique provides high sensitivity and selectivity for the quantification of Rk1 in biological samples, particularly plasma. []

- Liquid chromatography-mass spectrometry (LC-MS): This method is utilized to analyze changes in ginsenoside content during processing, including the formation of Rk1. []

- Ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-Q-TOF): This approach provides high-resolution mass spectrometry data for the identification and characterization of ginsenosides, including Rk1 and its transformation products. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.